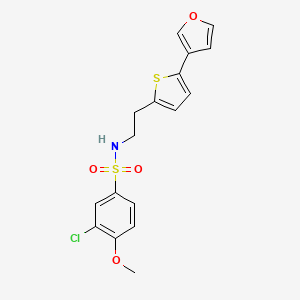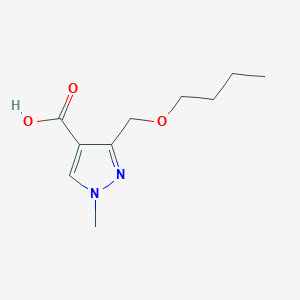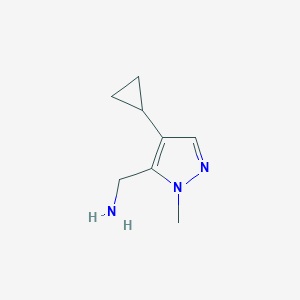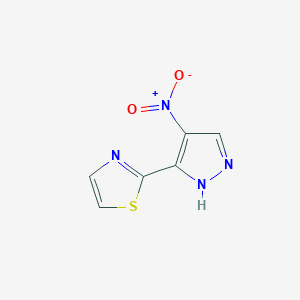![molecular formula C18H17N3O4S B2871525 2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol CAS No. 518006-38-7](/img/structure/B2871525.png)
2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule contains a methoxyphenyl group and a nitrophenyl group, both attached to the thiazole ring via an imine linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the thiazole ring and the imine linkages. The presence of the nitro group might introduce some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The imine group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar groups like nitro and methoxy could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- A research study described an efficient synthesis method for a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, utilizing a three-component tandem reaction in an ionic liquid. This method offers a simple work-up procedure and does not require further purification of the product, highlighting its potential in green chemistry applications (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Antimicrobial Activity
- Another study synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activity. These compounds demonstrated moderate activity against bacteria and fungi, with significant microbial growth inhibition observed in certain compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Solvatochromism and Probing Solvent Mixtures
- A study focused on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which showed solvatochromism and were used as probes to investigate binary solvent mixtures. These compounds displayed unique UV-vis spectroscopic behavior in alcohol/water mixtures, potentially useful for studying solute-solvent interactions (Nandi et al., 2012).
Catalysis
- In the field of catalysis, a molybdenum(VI) complex with a thiazole-hydrazone ligand was studied. This complex showed potential as a reusable catalyst for oxidation reactions, demonstrating high catalytic activity and stability, making it an attractive option for various chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Detection of Metal Ions
- A phenyl thiadiazole-based Schiff base receptor was developed for the selective and sensitive detection of Al3+ ions. This chemosensor could be applied for environmental monitoring and water purification processes (Manna, Chowdhury, & Patra, 2020).
Photochemistry
- Research on 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling revealed their potential in biological studies and drug development due to their high-yield and specific reactivity under light irradiation (Jelenc, Cantor, & Simon, 1978).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)19-18-20(10-11-22)17(12-26-18)13-2-6-15(7-3-13)21(23)24/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBVNSGOKMJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)

![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)

![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)

![4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2871459.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)
![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)